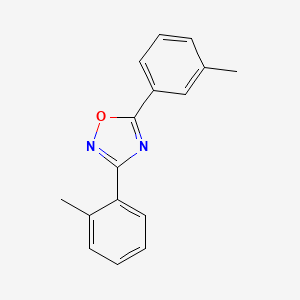

3-(2-methylphenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of oxadiazole derivatives, including compounds similar to 3-(2-methylphenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole, involves various chemical reactions that allow for the introduction of different substituents on the oxadiazole ring. Methods such as the electrochemical oxidation of semicarbazone derivatives have been used to synthesize 2-amino-5-(2-methylphenyl)-1,3,4-oxadiazole derivatives, showcasing the versatility of synthetic approaches for oxadiazole compounds (Kumar, 2012).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by spectroscopic methods such as FT-IR, NMR, and mass spectrometry. These techniques provide detailed information about the bond lengths, bond angles, and overall geometry of the oxadiazole ring and its substituents. For instance, DFT theory calculations have been utilized to study the molecular structure, vibrational wavenumbers, and electronic properties of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazoles, providing insights into the stability and reactivity of these compounds (Dhonnar et al., 2021).

Chemical Reactions and Properties

Oxadiazoles undergo various chemical reactions, including nucleophilic substitution, electrophilic addition, and ring-opening reactions, which can be influenced by the nature of substituents on the ring. The chemical reactivity of oxadiazole derivatives is significantly impacted by the electronic and steric effects of the substituents, which can also affect their photophysical and electrochemical properties.

Physical Properties Analysis

The physical properties of oxadiazole derivatives, such as melting points, boiling points, solubility, and crystal structure, are crucial for their applications in material science and organic electronics. The presence of different substituents on the oxadiazole ring can lead to variations in these properties, enabling the fine-tuning of material characteristics for specific applications.

Chemical Properties Analysis

The chemical properties of oxadiazole derivatives are characterized by their stability, acidity, basicity, and redox behavior. These properties are influenced by the electron-withdrawing or electron-donating nature of the substituents attached to the oxadiazole ring. For example, the excited-state acidity and fluorescence spectra of bifunctional molecules containing the oxadiazole ring have been studied to understand the effect of structure on their spectral properties (Pereira et al., 1984).

properties

IUPAC Name |

3-(2-methylphenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-11-6-5-8-13(10-11)16-17-15(18-19-16)14-9-4-3-7-12(14)2/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMNZLZSFFGOSCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=NO2)C3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methylphenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(1-adamantyl)-1H-1,2,4-triazol-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B5113148.png)

![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5113156.png)

![ethyl 4-[5-(3-chloro-2-methylphenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5113187.png)

![2-bromo-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5113188.png)

![N-[1-(hydrazinocarbonyl)-2-phenylvinyl]benzamide](/img/structure/B5113191.png)

![2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclooctylideneacetohydrazide](/img/structure/B5113196.png)

![3-[4-(4-morpholinylcarbonyl)-1-piperidinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5113220.png)

![methyl 2-({[2-(2,4-dichlorophenyl)-3-methyl-4-quinolinyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5113227.png)

![N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-iodobenzamide](/img/structure/B5113236.png)

![1-[4-(4-chloro-3-methylphenoxy)butyl]piperidine oxalate](/img/structure/B5113240.png)